1,4-Diaminobutane dihydrochloride
CAS No.: 333-93-7
Cat. No.: VC20778083
Molecular Formula: C4H14Cl2N2
Molecular Weight: 161.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 333-93-7 |
---|---|
Molecular Formula | C4H14Cl2N2 |
Molecular Weight | 161.07 g/mol |
IUPAC Name | butane-1,4-diamine;dihydrochloride |
Standard InChI | InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H |
Standard InChI Key | XXWCODXIQWIHQN-UHFFFAOYSA-N |
SMILES | C(CCN)CN.Cl.Cl |
Canonical SMILES | C(CCN)CN.Cl.Cl |
Basic Properties and Identification
1,4-Diaminobutane dihydrochloride is an organic compound that exists as a white crystalline solid. It is the dihydrochloride salt of 1,4-diaminobutane (also known as putrescine). This compound exhibits high water solubility and stability, making it particularly useful in various chemical applications. Its physical appearance as white crystalline powder or solid is consistent across supplier descriptions and research literature .
Chemical Identity and Structure
The compound features two amino groups attached to a four-carbon chain, with each amino group bearing a hydrochloride counterion. Its chemical properties are largely determined by these amino groups, which confer basic characteristics to the molecule and allow it to form salts with strong acids .
Parameter | Information |
---|---|
Chemical Formula | C₄H₁₄Cl₂N₂ or H₂N(CH₂)₄NH₂ · 2 HCl |
CAS Number | 333-93-7 |
Molecular Weight | 161.07 g/mol |
IUPAC Name | Dihydrogen butane-1,4-diamine dichloride |
Common Synonyms | 1,4-Butanediammonium dichloride, Putrescine dihydrochloride, Tetramethylenediammonium dichloride |
SMILES Notation | NCCCCN.[H]Cl.[H]Cl |
InChI Key | XXWCODXIQWIHQN-UHFFFAOYSA-N |
The molecular structure consists of a four-carbon chain with an amino group at each end, with each amino group protonated and paired with a chloride counterion. This structure contributes to its significant water solubility and distinctive chemical behavior .
Physical Properties
1,4-Diaminobutane dihydrochloride demonstrates several notable physical properties that make it useful for various applications. Its high melting point indicates considerable thermal stability, while its excellent water solubility facilitates its use in aqueous solutions for biochemical experiments and industrial processes .
Physical Property | Value |
---|---|
Physical State | White crystalline solid/powder |
Melting Point | Approximately 280°C |
Solubility in Water | Highly soluble (930 g/l) |
Density | 0.88 g/cm³ (25°C) |
Vapor Pressure | 436 Pa (25°C) |
Appearance | White crystalline powder |
The compound's high water solubility makes it particularly valuable for applications requiring aqueous solutions, while its thermal stability allows for use in reactions requiring elevated temperatures .
Synthesis Methods
The synthesis of 1,4-Diaminobutane dihydrochloride can be accomplished through several routes, with one of the most common methods involving the reduction of succinonitrile (butanedinitrile) .
Synthetic Pathway from Succinonitrile
A documented synthetic pathway involves a two-stage process:
Stage 1: The reaction of butanedinitrile with cobalt pivalate, 1,1,3,3-Tetramethyldisiloxane, and tert-butylisonitrile at 80°C for 24 hours.
Stage 2: Treatment with hydrogen chloride in diethyl ether at 20°C for 0.5 hours .
This method typically yields 1,4-Diaminobutane dihydrochloride with approximately 95% efficiency, making it a viable approach for both laboratory and industrial synthesis .
Alternative Synthesis Approaches
While the succinonitrile pathway is well-documented, multiple synthetic routes exist for producing 1,4-Diaminobutane dihydrochloride, often utilizing different precursors or reaction conditions to optimize yield, purity, or economic considerations. These alternative methods can be valuable depending on available starting materials and specific requirements for the final product .
Biological Significance
1,4-Diaminobutane dihydrochloride has significant biological relevance, functioning as an endogenous metabolite in various organisms and playing important roles in several biological processes .
Role as an Environmental Stress Indicator
Research has demonstrated that 1,4-Diaminobutane (putrescine) serves as an indicator of pollution-induced stress in higher plants. Specifically, studies have shown elevated levels in barley and rape plants when exposed to stress from chromium compounds (both Cr(III) and Cr(VI)). This finding suggests potential applications in environmental monitoring and agricultural research, where the compound could serve as a biomarker for metal toxicity in plants .
Neurological Significance
1,4-Diaminobutane has been identified as an important source of gamma-aminobutyric acid (GABA) in the postnatal rat subventricular zone. This finding is particularly significant given GABA's role as the primary inhibitory neurotransmitter in the mammalian central nervous system. Research has shown that GABA synthesis can occur via an alternative pathway that uses 1,4-Butanediamine (putrescine) as a precursor, highlighting the compound's importance in neurological development and function .
Industrial and Laboratory Applications
The diverse properties of 1,4-Diaminobutane dihydrochloride contribute to its utility across multiple scientific and industrial domains.
Polymer Chemistry
In polymer chemistry, 1,4-Diaminobutane dihydrochloride functions effectively as a cross-linking agent. This application leverages the compound's diamine structure to create connections between polymer chains, resulting in materials with enhanced mechanical properties. The presence of two amino groups at opposite ends of the molecule makes it particularly suitable for creating bridges between polymer chains, thereby improving the structural integrity and performance characteristics of the resulting materials .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical drugs and agrochemicals. Its straightforward structure with two reactive amino groups provides a versatile platform for constructing more complex molecules. The ability to form multiple chemical bonds makes it an excellent starting point for synthesizing various nitrogen-containing compounds of pharmaceutical interest .
Biochemical Research
In biochemical research, 1,4-Diaminobutane dihydrochloride is utilized in the preparation of specialized cell culture media for stem cell cultivation. This application builds on the compound's biochemical properties and its role in certain cellular processes. The controlled environment provided by carefully formulated culture media is crucial for successful stem cell research and development .
Analytical Applications
Deuterated forms of the compound, such as 1,4-Diaminobutane-2,2,3,3-d4 dihydrochloride, have applications in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These deuterated derivatives serve as internal standards or probes, enabling more precise analytical measurements and structural determinations .
Safety Measure | Implementation |
---|---|
Personal Protective Equipment | Gloves, eye protection, lab coat |
Storage | Secure, dry location away from incompatible materials |
Handling | Use in well-ventilated areas; avoid dust formation |
Disposal | Follow local regulations for chemical waste |
Emergency Response | Eye wash stations and safety showers should be readily accessible |
Adherence to these safety protocols minimizes the risks associated with handling 1,4-Diaminobutane dihydrochloride in laboratory and industrial settings .
Research Directions and Future Applications
Current research continues to explore new applications and properties of 1,4-Diaminobutane dihydrochloride across multiple scientific disciplines.
Environmental Monitoring
The compound's role as a stress indicator in plants exposed to heavy metals suggests potential applications in environmental monitoring and ecological assessment. Further research may establish standardized protocols for using putrescine levels as biomarkers for environmental contamination .
Neuroscience Applications
The involvement of 1,4-Diaminobutane in GABA synthesis pathways suggests potential applications in neuroscience research, particularly in studies focusing on neural development, neurotransmitter systems, and possibly neurological disorders where GABA signaling is implicated .
Materials Science
Ongoing research in polymer chemistry continues to explore novel applications of 1,4-Diaminobutane dihydrochloride in creating advanced materials with tailored properties. The compound's ability to function as a cross-linking agent may lead to the development of new polymeric materials with enhanced characteristics for specific industrial applications .
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